

Z-D-Glutamic Acid (Z-D-Glu-OH): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Z-D-Glu-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N- α -carbobenzyloxy-D-glutamic acid (**Z-D-Glu-OH**), a key building block in peptide synthesis and a valuable tool in neuroscience and metabolic research. This document details its core characteristics, experimental protocols for its use, and its role in biological systems.

Core Physical and Chemical Properties

Z-D-Glu-OH is a derivative of the non-essential amino acid D-glutamic acid, featuring a benzyloxycarbonyl (Z) protecting group on the α -amino group. This modification enhances its stability and utility in various chemical reactions, particularly in the controlled synthesis of peptides.

Table 1: Physical and Chemical Properties of **Z-D-Glu-OH**

Property	Value	Reference
Synonyms	N-Cbz-D-glutamic acid, N-Benzyloxycarbonyl-D-glutamic acid, Cbz-D-Glu-OH	[1][2]
CAS Number	63648-73-7	[2][3]
Molecular Formula	C ₁₃ H ₁₅ NO ₆	[1]
Molecular Weight	281.26 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	119.0 to 121.0 °C	[2]
Optical Rotation	+7.0 to +8.0 degrees (c=8, in Acetic Acid)	[1][2]
Purity	>98.0%	[1][2]
Storage	Store at 2-8°C	[3]

Spectroscopic Data Analysis

While specific spectra for **Z-D-Glu-OH** are proprietary to chemical suppliers, this section outlines the expected spectroscopic characteristics based on its molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of **Z-D-Glu-OH** is expected to exhibit distinct signals corresponding to the protons in the glutamic acid backbone, the benzyloxycarbonyl protecting group, and the carboxylic acid groups.

- Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.
- Benzyl Protons (CH₂): A singlet around 5.1 ppm.
- α-Proton (α-CH): A multiplet around 4.3-4.5 ppm, coupled to the adjacent methylene protons.

- β -Protons (β -CH₂): Diastereotopic protons appearing as a complex multiplet around 1.9-2.2 ppm.
- γ -Protons (γ -CH₂): A multiplet around 2.3-2.5 ppm.
- Amide Proton (NH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
- Carboxylic Acid Protons (COOH): Two broad singlets at the downfield end of the spectrum (>10 ppm), which are typically exchanged with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

- Carbonyl Carbons (C=O): Signals for the two carboxylic acid carbons and the urethane carbonyl will appear in the range of 170-180 ppm.
- Aromatic Carbons (C₆H₅): Multiple signals in the aromatic region, typically between 127-137 ppm.
- Benzyl Carbon (CH₂): A signal around 67 ppm.
- α -Carbon (α -CH): A signal around 53-55 ppm.
- β -Carbon (β -CH₂): A signal in the range of 28-32 ppm.
- γ -Carbon (γ -CH₂): A signal around 30-34 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum of **Z-D-Glu-OH** will display characteristic absorption bands for its functional groups.

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[\[4\]](#)
- N-H Stretch (Amide): A moderate band around 3300 cm⁻¹.[\[4\]](#)

- C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000 cm^{-1} , respectively.
- C=O Stretch (Carboxylic Acid and Urethane): Strong, sharp peaks in the region of $1680\text{-}1750\text{ cm}^{-1}$.^[4]
- C=C Stretch (Aromatic): Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretch: Bands in the $1000\text{-}1300\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

In mass spectrometry, **Z-D-Glu-OH** will produce a molecular ion peak $[M+H]^+$ at m/z 282.09. The fragmentation pattern will likely involve the loss of the benzyloxycarbonyl group or parts of the glutamic acid side chain. Common fragments would include those corresponding to the loss of CO_2 , H_2O , and the benzyl group.

Experimental Protocols

General Protocol for Peptide Synthesis using **Z-D-Glu-OH**

This protocol outlines a general procedure for coupling **Z-D-Glu-OH** to an amino acid ester using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC).

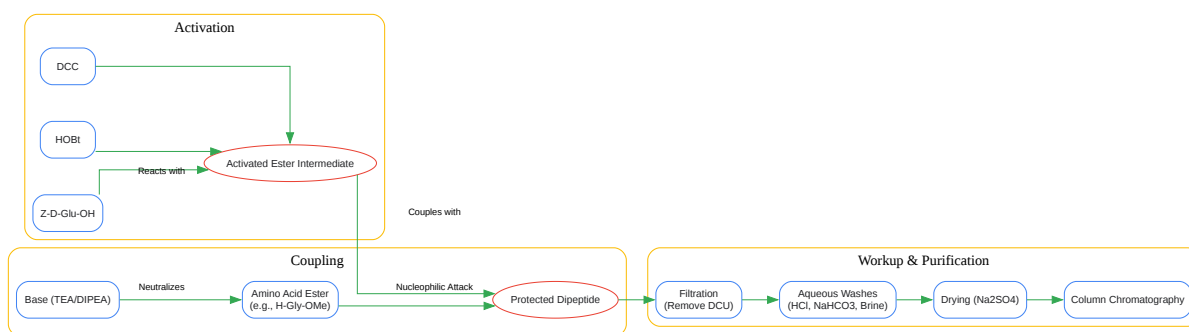
Materials:

- **Z-D-Glu-OH**
- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

- Standard workup and purification reagents (e.g., HCl, NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography)

Procedure:

- Dissolve **Z-D-Glu-OH** (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
- In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and add TEA (1.1 equivalents) to neutralize it.
- Add the neutralized amino acid ester solution to the **Z-D-Glu-OH** solution.
- Cool the reaction mixture to 0°C in an ice bath.
- Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
- Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting protected dipeptide by column chromatography on silica gel.



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General workflow for peptide synthesis using **Z-D-Glu-OH**.

Biological and Pharmacological Significance

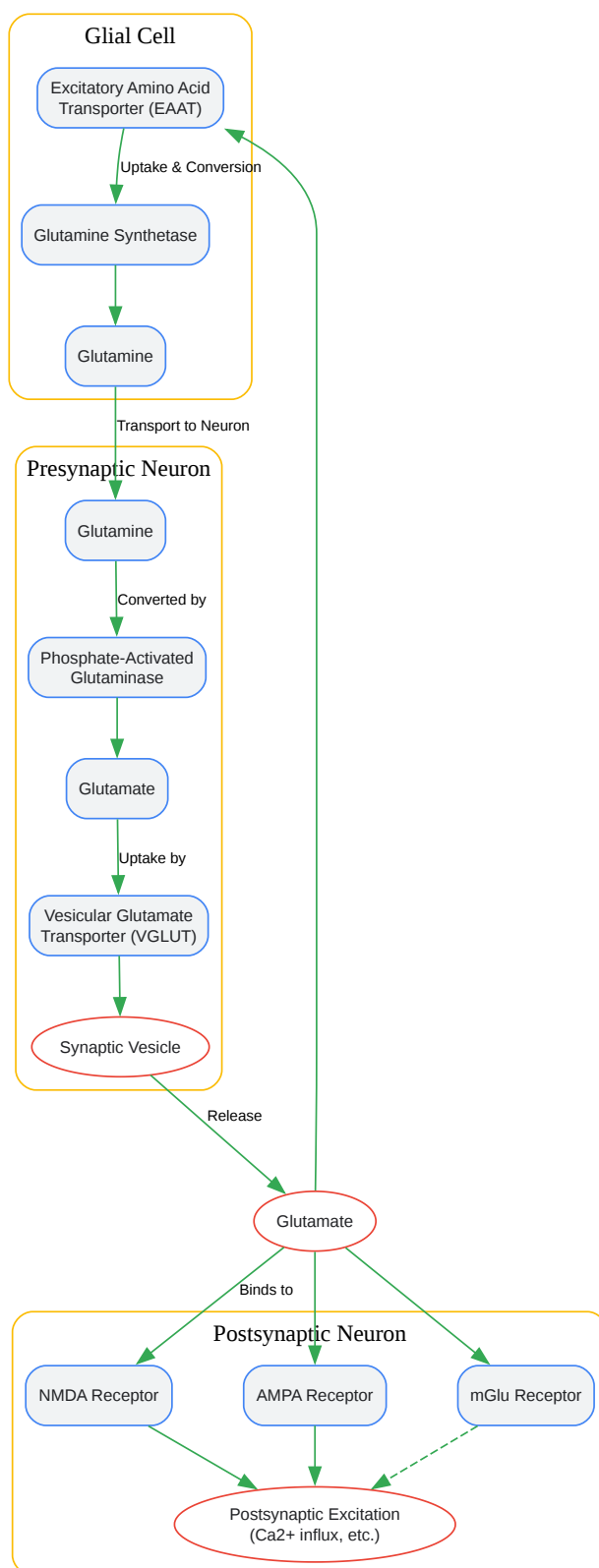
While **Z-D-Glu-OH** itself is primarily a synthetic intermediate, its core component, D-glutamic acid, and the broader class of glutamic acid derivatives have significant biological roles.

Role of D-Glutamic Acid

D-glutamic acid is found in various organisms and has been implicated in several physiological processes. It is a component of the bacterial cell wall peptidoglycan and can be found in the mammalian brain, where its concentration changes with age and in certain pathological conditions.

Glutamate as a Neurotransmitter

L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system.[5] It plays a crucial role in synaptic plasticity, which is fundamental for learning and memory.[5] Glutamate activates both ionotropic and metabotropic receptors, leading to the excitation of postsynaptic neurons. Dysregulation of glutamate signaling is associated with numerous neurological and psychiatric disorders. **Z-D-Glu-OH** and other glutamic acid derivatives are used in neuroscience research to probe the function of glutamate receptors and transporters.[6]



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Simplified diagram of the glutamate-glutamine cycle in a synapse.

Metabolic Role

Glutamic acid is a key player in cellular metabolism. It is involved in the urea cycle and serves as a precursor for the synthesis of other amino acids and the antioxidant glutathione.[7]

Derivatives of glutamic acid are being investigated for their potential to modulate metabolic pathways in various diseases, including cancer.[8]

Conclusion

Z-D-Glu-OH is a valuable reagent for chemical and biological research. Its well-defined physical and chemical properties, combined with its utility in peptide synthesis, make it an important tool for drug discovery and the development of novel therapeutic agents. A thorough understanding of its characteristics and handling is essential for its effective application in the laboratory. Further research into the specific biological activities of **Z-D-Glu-OH** and its derivatives may unveil new therapeutic opportunities.

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References

- 1. N-Carbobenzoxy-D-glutamic Acid 63648-73-7 | TCI AMERICA [tcichemicals.com]
- 2. N-Carbobenzoxy-D-glutamic Acid 63648-73-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. instanano.com [instanano.com]
- 5. Glutamic acid - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. aaep.bocsci.com [aaep.bocsci.com]
- 8. mdpi.com [mdpi.com]
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